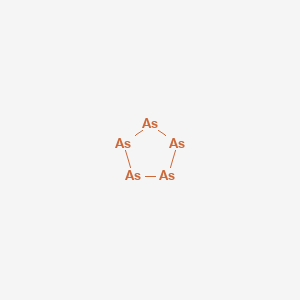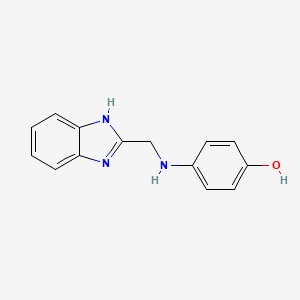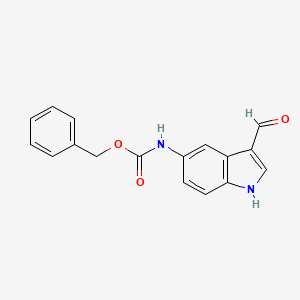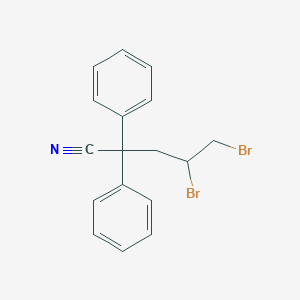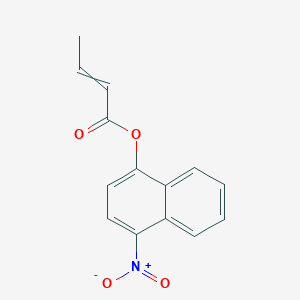
4-Nitronaphthalen-1-yl but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitronaphthalen-1-yl but-2-enoate is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine . This compound features a nitro group attached to the naphthalene ring and a but-2-enoate ester group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitronaphthalen-1-yl but-2-enoate can be achieved through various methods. One common approach involves the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method utilizes aryl imidates and oxa bicyclic alkenes to produce diverse naphthalene-substituted aromatic esters. The reaction conditions typically involve the use of a rhodium catalyst and specific solvents to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalysts, solvents, and reaction conditions can be optimized to achieve high yields and purity. The scalability of the Rh(III)-catalyzed method makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitronaphthalen-1-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions to form different derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include amino-naphthalene derivatives, reduced naphthalene esters, and substituted naphthalene compounds. These products have various applications in different fields.
Aplicaciones Científicas De Investigación
4-Nitronaphthalen-1-yl but-2-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitronaphthalen-1-yl but-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities . The exact molecular targets and pathways may vary depending on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Known for its proton transfer and deprotonation properties.
Naphthalen-1-yl-selenyl acetic acid derivatives: Synthesized using naphthylselenols or naphthylselenocyanates and investigated for their biological activities.
Uniqueness
4-Nitronaphthalen-1-yl but-2-enoate is unique due to its combination of a nitro group and a but-2-enoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other naphthalene derivatives.
Propiedades
Número CAS |
6549-17-3 |
|---|---|
Fórmula molecular |
C14H11NO4 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(4-nitronaphthalen-1-yl) but-2-enoate |
InChI |
InChI=1S/C14H11NO4/c1-2-5-14(16)19-13-9-8-12(15(17)18)10-6-3-4-7-11(10)13/h2-9H,1H3 |
Clave InChI |
OJUTYTOOFATBGI-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)OC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



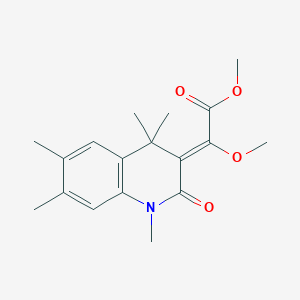
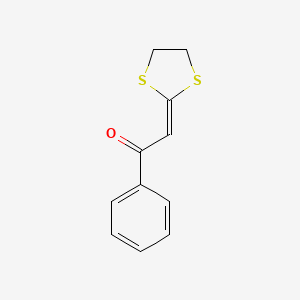
![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
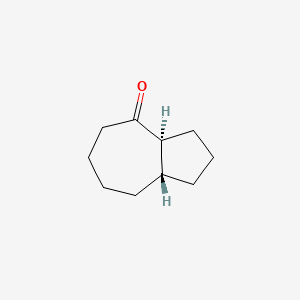
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)

